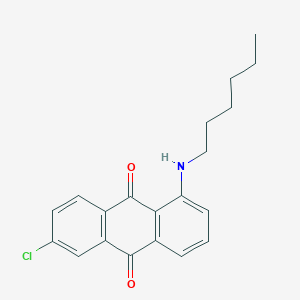
6-Chloro-1-(hexylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(hexylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse applications in various fields. This compound features a chloro substituent at the 6th position and a hexylamino group at the 1st position of the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their interesting photophysical, photochemical, and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(hexylamino)anthracene-9,10-dione typically involves the substitution of the anthraquinone core. One common method is the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and amination reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired substitution and functionalization.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation of anthracene using chromium (VI) as the oxidant . This method is favored for its efficiency and scalability, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-(hexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions often require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Chloro-1-(hexylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-(hexylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects . The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: The parent compound with similar core structure but without the chloro and hexylamino substituents.
1,4-Anthraquinone: Another isomer with different substitution pattern.
Emodin: A naturally occurring anthraquinone derivative with hydroxyl groups.
Uniqueness
6-Chloro-1-(hexylamino)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and biological properties. The chloro group enhances its reactivity, while the hexylamino group provides additional functionalization possibilities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
61100-59-2 |
|---|---|
Formule moléculaire |
C20H20ClNO2 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
6-chloro-1-(hexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO2/c1-2-3-4-5-11-22-17-8-6-7-15-18(17)20(24)14-10-9-13(21)12-16(14)19(15)23/h6-10,12,22H,2-5,11H2,1H3 |
Clé InChI |
CHJUCEDRDZFZQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-Pyrido[3,2-c]azepine-8-carboxamide, 6,7,8,9-tetrahydro-5-oxo-](/img/structure/B14585122.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)


![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
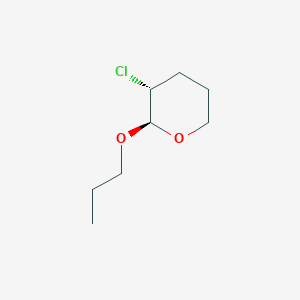
![benzoic acid;[(1R,2R)-2-(hydroxymethyl)cycloheptyl]methanol](/img/structure/B14585149.png)
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)
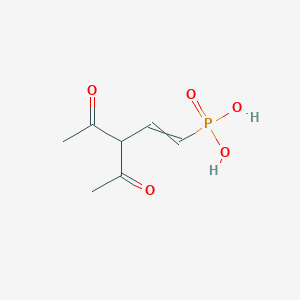
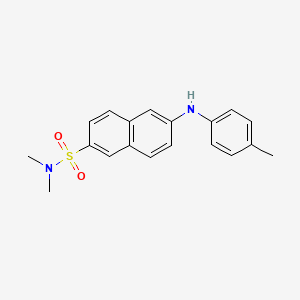
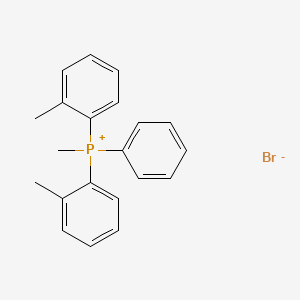
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)
